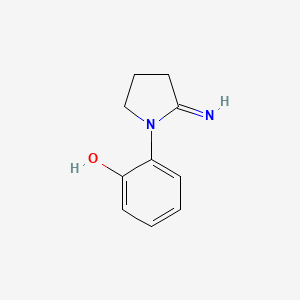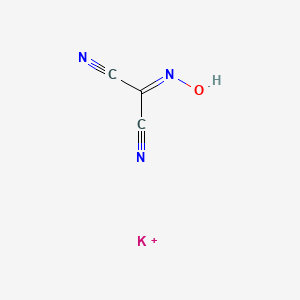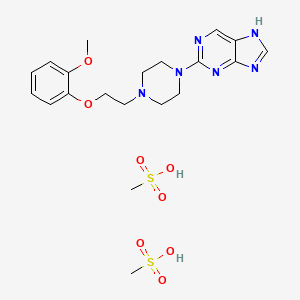![molecular formula C15H12BrN3O3 B14141465 (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene CAS No. 372089-11-7](/img/structure/B14141465.png)
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) connecting two aromatic rings, one of which is substituted with a bromine atom and a prop-2-en-1-yloxy group, while the other is substituted with a nitro group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene typically involves the following steps:
Bromination: The starting material, 2-(prop-2-en-1-yloxy)phenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-2-(prop-2-en-1-yloxy)phenol.
Diazotization: The brominated phenol is then subjected to diazotization. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitroaniline in an alkaline medium to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification: Implementing advanced purification techniques like recrystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride (SnCl2) or hydrogenation over palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: The bromine atom can be substituted with nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or hydrogenation over palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiolate (KSR) in an appropriate solvent.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
科学研究应用
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- (E)-1-[3-chloro-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
- (E)-1-[3-iodo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
- (E)-1-[3-methyl-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
属性
CAS 编号 |
372089-11-7 |
|---|---|
分子式 |
C15H12BrN3O3 |
分子量 |
362.18 g/mol |
IUPAC 名称 |
(3-bromo-2-prop-2-enoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H12BrN3O3/c1-2-10-22-15-13(16)4-3-5-14(15)18-17-11-6-8-12(9-7-11)19(20)21/h2-9H,1,10H2 |
InChI 键 |
PZFPURCGTVFMQT-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=C(C=CC=C1Br)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


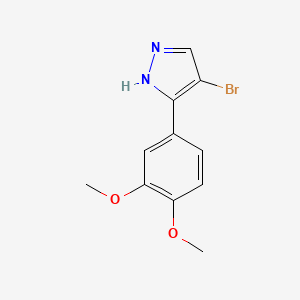
![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)
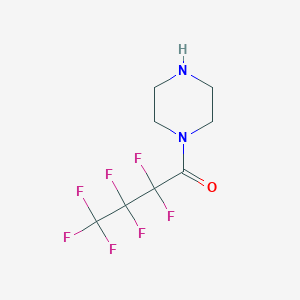
![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)


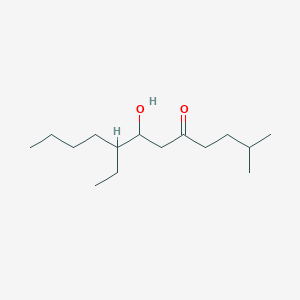
![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
